molecular formula C17H20BrF4NO4 B13897042 Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate

Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate

Cat. No.: B13897042
M. Wt: 458.2 g/mol
InChI Key: GTEFPVPPMFZPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate is a complex organic compound with a unique structure that includes bromine, fluorine, and trifluoromethyl groups

Preparation Methods

The synthesis of Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate typically involves multiple steps. One common synthetic route includes the reaction of a suitable phenyl derivative with bromine and fluorine reagents under controlled conditions. The tert-butoxycarbonyl group is introduced to protect the amine functionality during the synthesis. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate exerts its effects involves interactions with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar compounds include other phenyl derivatives with bromine, fluorine, and trifluoromethyl groups. Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate is unique due to the presence of the tert-butoxycarbonyl group, which provides additional stability and reactivity. Other similar compounds may include:

  • Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-carbamate
  • Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-methyl-carbamate

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity .

Properties

Molecular Formula

C17H20BrF4NO4

Molecular Weight

458.2 g/mol

IUPAC Name

tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C17H20BrF4NO4/c1-15(2,3)26-13(24)23(14(25)27-16(4,5)6)10-8-7-9(17(20,21)22)11(18)12(10)19/h7-8H,1-6H3

InChI Key

GTEFPVPPMFZPKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C(=C(C=C1)C(F)(F)F)Br)F)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.